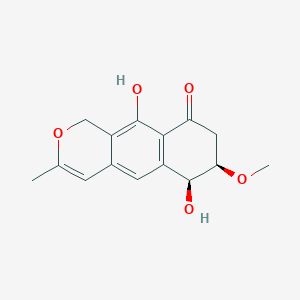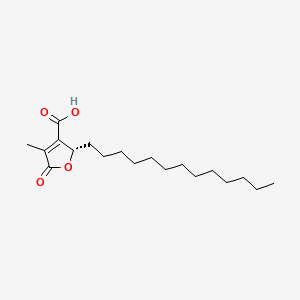
2-Phenanthryl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenanthryl sulfate is a phenanthryl monosulfate. It is a conjugate base of a 2-phenanthryl hydrogen sulfate.
科学的研究の応用
Biodegradation in Anaerobic Conditions
Research shows that sulfate-reducing bacteria can effectively biodegrade phenanthrene (PHE), a compound structurally related to 2-phenanthryl sulfate, in anaerobic conditions. This process, crucial for the removal of harmful polycyclic aromatic hydrocarbons from the environment, involves a specific balance of biomass, sulfate, and PHE concentrations for optimal degradation rates (Tsai et al., 2009).
Electroremediation of Polluted Soil
Electrokinetic treatment of soil contaminated with phenanthrene, a polycyclic aromatic hydrocarbon like this compound, has been studied in pilot-scale experiments. This process involves using an anionic surfactant, dodecyl sulfate, to enhance the solubility of phenanthrene, thereby facilitating its removal from the soil (López-Vizcaíno et al., 2014).
Exploration of Biotransformation Pathways
A newly isolated strain of sulfate-reducing bacteria, PheS1, has been found to degrade phenanthrene anaerobically. The study of this strain's genome and metabolites has provided insights into the biotransformation pathway of phenanthrene under anaerobic, sulfate-reducing conditions. This knowledge is essential for understanding and enhancing bioremediation processes (Zhang et al., 2021).
Sulfated Polysaccharides in Marine Algae
Sulfated polysaccharides, including those similar to this compound, have been found in marine algae and exhibit a range of biological activities. These activities include anticoagulant, antiviral, and antioxidant properties, highlighting the potential of these compounds for therapeutic applications (Jiao et al., 2011).
Water Decontamination
The sulfate radical anion has been studied for its reactivity with certain pharmaceuticals for water decontamination purposes. This research is vital for developing effective methods to remove contaminants from water, potentially including compounds like this compound (Ahmed et al., 2012).
特性
分子式 |
C14H9O4S- |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
phenanthren-2-yl sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,15,16,17)/p-1 |
InChIキー |
YCNZBVHCFDPEAJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)OS(=O)(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


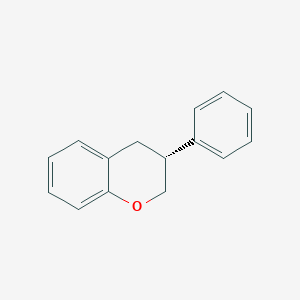
![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)
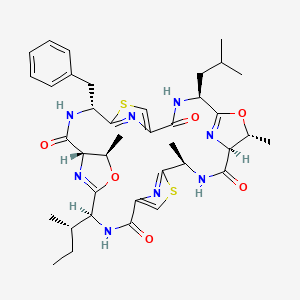

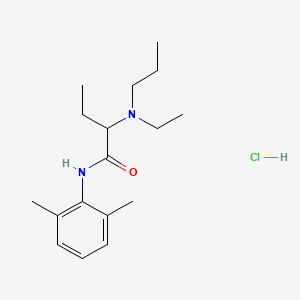
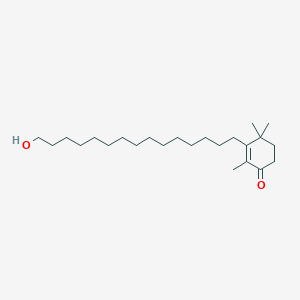
![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)

![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)
![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)
![(1R,2R,5R,6S,7S,8R,9R,11R)-6-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1244682.png)
